N-(4,6-dimethylpyrimidin-2-yl)-3-methylbenzamide
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Overview
Description
N-(4,6-dimethylpyrimidin-2-yl)-3-methylbenzamide is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are diazine compounds produced by substituting two nitrogen atoms at positions 1 and 3 of a six-membered ring (1,3-diazine)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-3-methylbenzamide can be achieved through the condensation of β-dicarbonyl and amine compounds. One method involves the reaction of (S)-N-α-benzoyl-l-arginine ethyl ester hydrochloride with acetylacetone under microwave irradiation. This method yields the compound in moderate yield (70%) and involves purification and characterization through various spectroscopic techniques .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and stability of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-dimethylpyrimidin-2-yl)-3-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.
Scientific Research Applications
N-(4,6-dimethylpyrimidin-2-yl)-3-methylbenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-3-methylbenzamide involves its interaction with specific molecular targets and pathways. For example, as a corrosion inhibitor, the compound adsorbs onto the metal surface, forming a protective layer that prevents corrosive agents from attacking the metal . In biological applications, the compound may interact with enzymes or receptors, inhibiting their activity and exerting antimicrobial or antiviral effects .
Comparison with Similar Compounds
Similar Compounds
N-(4,6-dimethylpyrimidin-2-yl)-4-[(quinazoline-4-yl)amino]benzene-1-sulfonamide: This compound is also a pyrimidine derivative and is used as a corrosion inhibitor.
N,N′-bis(4,6-dimethylpyrimidin-2-yl)-substituted pyromellitic diimides: These compounds have been synthesized and studied for their electronic properties.
3-{(E)-[(4,6-dimethylpyrimidin-2-yl)imino]methyl}naphthalen-2-ol: This Schiff base ligand exhibits antimicrobial and antioxidant properties.
Uniqueness
N-(4,6-dimethylpyrimidin-2-yl)-3-methylbenzamide is unique due to its specific structure and the range of applications it offers. Its ability to act as a corrosion inhibitor, antimicrobial agent, and potential therapeutic compound highlights its versatility and importance in various fields of research and industry.
Properties
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-9-5-4-6-12(7-9)13(18)17-14-15-10(2)8-11(3)16-14/h4-8H,1-3H3,(H,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DURXHCWSWUSALT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NC(=CC(=N2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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